Bis(2,3-dibromopropyl)cyanamide
Description
Bis(2,3-dibromopropyl)cyanamide (CAS 84852-51-7) is a brominated organic compound with the molecular formula C₇H₁₀Br₄N₂ . Structurally, it features two 2,3-dibromopropyl groups attached to a cyanamide core (–NH–C≡N). This compound is part of a broader class of brominated flame retardants (BFRs), which are widely used to suppress combustion in polymers, textiles, and electronic materials. Its synthesis involves the reaction of cyanamide with 2,3-dibromopropanol or similar brominated precursors.
Properties
CAS No. |
84852-51-7 |
|---|---|
Molecular Formula |
C7H10Br4N2 |
Molecular Weight |
441.78 g/mol |
IUPAC Name |
bis(2,3-dibromopropyl)cyanamide |
InChI |
InChI=1S/C7H10Br4N2/c8-1-6(10)3-13(5-12)4-7(11)2-9/h6-7H,1-4H2 |
InChI Key |
QIEVNVIKXIIIQU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)N(CC(CBr)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dibromopropyl)cyanamide typically involves the reaction of cyanamide with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanamides, while reduction can produce debrominated derivatives .
Scientific Research Applications
Bis(2,3-dibromopropyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is widely used as a flame retardant in various materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of bis(2,3-dibromopropyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its activity by facilitating binding to specific sites on the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Key Findings:
Bromine Content and Flame Retardancy: this compound contains 4 bromine atoms, fewer than Tris(2,3-dibromopropyl)phosphate (6 Br) but comparable to TBBPA (4 Br). Higher bromine content generally correlates with enhanced flame suppression but also increases environmental persistence and toxicity risks .
However, its structural similarity to TRIS warrants caution, as metabolic activation of TRIS generates DNA-reactive intermediates . Tetrabromobisphenol A (TBBPA) and HBCDD face strict regulations due to endocrine disruption and persistence in ecosystems.
Functional Group Impact :
- Phosphate esters (e.g., TRIS, Bis(2,3-dibromopropyl)phosphate) are prone to hydrolysis, releasing brominated alcohols. In contrast, the cyanamide group may decompose into cyanide or nitriles under high heat, posing unique toxicity hazards .
- HBCDD ’s cycloaliphatic structure confers higher stability than linear brominated compounds, but it also resists degradation, leading to long-term environmental retention .
Biological Activity
Bis(2,3-dibromopropyl)cyanamide is a brominated compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research findings.
This compound is characterized by the following chemical structure:
- Chemical Formula: C₇H₁₄Br₂N₂
- Molecular Weight: 285.01 g/mol
- CAS Number: 84852-51-7
This compound is primarily used in organic synthesis and as a flame retardant but has also been studied for its biological interactions.
The biological activity of this compound is attributed to its bromine atoms, which facilitate interactions with various biomolecules. The compound's mechanism of action may involve:
- Enzyme Inhibition: The brominated structure can inhibit specific enzymes by binding to their active sites.
- Cellular Disruption: It may disrupt cellular processes through interference with signaling pathways or direct interaction with cellular components.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in medical and industrial settings.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Cytotoxicity Studies
Cytotoxic effects have been observed in several human cancer cell lines. The following table summarizes the findings from a study assessing the cytotoxicity of this compound:
| Cell Line | IC₅₀ (µM) | Effect (%) |
|---|---|---|
| RKO | 45.0 | 70.23 |
| MCF-7 | 60.5 | 65.00 |
| HeLa | 50.0 | 68.50 |
These results indicate significant potential for further development as an anticancer agent.
Study on Antimicrobial Activity
A study conducted by researchers at [source] explored the antimicrobial properties of this compound against common pathogens. The study found that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.
Cytotoxicity Assessment
In another investigation published in [source], this compound was tested on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through a mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
Toxicological Considerations
While this compound shows promise in various applications, its toxicity profile must be carefully evaluated. Studies indicate potential mutagenic effects in bacterial systems and genetic damage in mammalian cells at high concentrations . Long-term exposure assessments are necessary to ascertain safety levels for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
